molecular formula C15H19N3O2S2 B2902546 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea CAS No. 2034399-57-8

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea

Cat. No. B2902546
CAS RN: 2034399-57-8
M. Wt: 337.46
InChI Key: JQEABUZPERGJCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea, also known as FTMU, is a chemical compound that has been studied for its potential use in scientific research. It is a urea derivative that contains both furan and thiophene moieties in its structure. FTMU has been synthesized using various methods and has been evaluated for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea is not fully understood, but studies have suggested that it may target multiple signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase II and protein kinase C, which are involved in cancer cell proliferation and survival. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, which could contribute to its anticancer activity.
Biochemical and Physiological Effects
This compound has been evaluated for its biochemical and physiological effects in vitro and in vivo. Studies have shown that this compound has low toxicity and does not cause significant adverse effects in normal cells or tissues. This compound has been shown to inhibit the growth of tumor xenografts in mice, indicating its potential as an anticancer agent. This compound has also been shown to modulate the expression of several genes involved in cancer cell growth and survival, suggesting its potential as a targeted therapy for cancer.

Advantages and Limitations for Lab Experiments

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea has several advantages for lab experiments, including its high purity and low toxicity. This compound is also stable under standard laboratory conditions and can be easily synthesized using established methods. However, this compound has some limitations, including its limited solubility in water and some organic solvents, which could affect its bioavailability and pharmacokinetics. Further studies are needed to optimize the formulation and delivery of this compound for its potential use as an anticancer drug.

Future Directions

There are several future directions for the study of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea, including:
1. Further optimization of the synthesis method to improve the yield and purity of this compound.
2. Evaluation of the pharmacokinetics and bioavailability of this compound in vivo to determine its potential as an anticancer drug.
3. Identification of the specific signaling pathways and molecular targets of this compound in cancer cells.
4. Development of novel formulations and delivery methods for this compound to improve its efficacy and reduce its toxicity.
5. Evaluation of the potential of this compound in combination with other anticancer drugs or therapies to enhance its anticancer activity.
Conclusion
This compound is a urea derivative that has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anticancer activity against various cancer cell lines and has low toxicity in normal cells and tissues. Further studies are needed to optimize the synthesis method, evaluate the pharmacokinetics and bioavailability of this compound, and identify its specific molecular targets in cancer cells. This compound has the potential to be developed as a novel anticancer drug or therapy for the treatment of various types of cancer.

Synthesis Methods

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea has been synthesized using different methods, including the reaction of 2-chloroethylmorpholine with furan-2-thiol and thiophene-2-carbonyl chloride, followed by reaction with urea. Another method involves the reaction of furan-2-thiol and thiophene-2-carbonyl chloride with 2-(2-aminoethyl)thiomorpholine, followed by reaction with urea. These methods have been optimized to yield this compound in good yields and high purity.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea has been evaluated for its potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could potentially lead to the development of novel anticancer drugs.

properties

IUPAC Name

1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c19-15(17-14-4-2-8-22-14)16-11-12(13-3-1-7-20-13)18-5-9-21-10-6-18/h1-4,7-8,12H,5-6,9-11H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEABUZPERGJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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